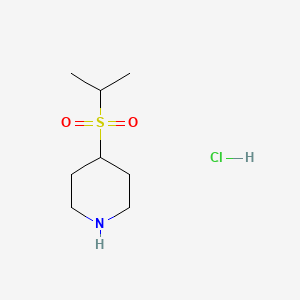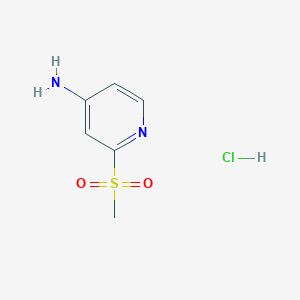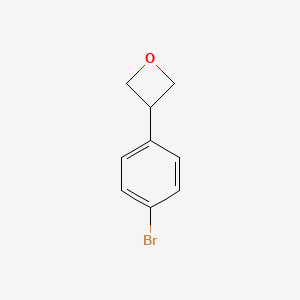
3-(4-Bromophenyl)oxetane
Overview
Description
3-(4-Bromophenyl)oxetane: is an organic compound with the molecular formula C9H9BrO . It consists of an oxetane ring substituted with a bromophenyl group at the third position.
Mechanism of Action
Target of Action
Oxetanes, in general, have been employed to improve drugs’ physicochemical properties . They are more metabolically stable and lipophilicity neutral .
Mode of Action
Oxetanes are known to reduce the basicity of their adjacent nitrogen atom, possibly lowering the drug’s overall lipophilicity . This subtle modulation of the basicity may influence the compound’s interaction with its targets.
Biochemical Pathways
Oxetanes have been utilized in medicinal chemistry, and over a dozen oxetane-containing drugs have now progressed to different phases of clinical trials .
Pharmacokinetics
Oxetanes are known to be more metabolically stable and lipophilicity neutral, which could influence their pharmacokinetic properties .
Action Environment
It’s known that the compound should be stored in a sealed, dry environment at 2-8°c .
Biochemical Analysis
Biochemical Properties
3-(4-Bromophenyl)oxetane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, oxetane-containing compounds have been shown to exhibit interactions with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, thereby influencing the overall biochemical processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules like kinases and phosphatases, leading to alterations in downstream signaling cascades. Additionally, this compound can affect the expression of specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic processes can influence the overall metabolic flux and levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, binding to transport proteins may facilitate the movement of this compound across cellular membranes, thereby affecting its intracellular concentration .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with other biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)oxetane typically involves the cyclization of appropriate precursors. One common method is the Suzuki–Miyaura coupling reaction , which involves the reaction of a bromophenyl boronic acid with an oxetane precursor under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like tetrahydrofuran, conducted under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Bromophenyl)oxetane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The oxetane ring can be oxidized to form corresponding oxetane derivatives.
Reduction Reactions: The bromophenyl group can be reduced to form phenyl oxetane derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
- Substitution reactions yield various substituted oxetanes.
- Oxidation reactions produce oxetane oxides.
- Reduction reactions result in phenyl oxetane derivatives .
Scientific Research Applications
Chemistry: 3-(4-Bromophenyl)oxetane is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries .
Biology and Medicine: In medicinal chemistry, oxetane derivatives are explored for their potential as kinase inhibitors and other therapeutic agents. The oxetane ring’s ability to modulate physicochemical properties makes it valuable in drug design .
Industry: The compound is used in the production of advanced materials, including polymers and resins, due to its reactivity and stability .
Comparison with Similar Compounds
- 3-Phenyl oxetane
- 3-(4-Chlorophenyl)oxetane
- 3-(4-Fluorophenyl)oxetane
Comparison: 3-(4-Bromophenyl)oxetane is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its analogs. The bromine atom enhances the compound’s reactivity in substitution reactions and influences its overall physicochemical properties, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
3-(4-bromophenyl)oxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASAZXLCAPUVRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1377158.png)
![4-bromo-N-{[4-(trifluoromethyl)phenyl]methyl}aniline hydrochloride](/img/structure/B1377160.png)
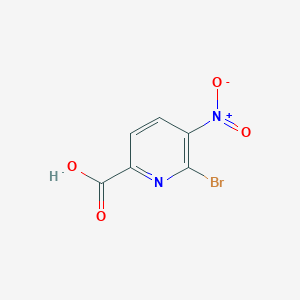
![2-Methyl-octahydropyrano[4,3-b]morpholine hydrochloride](/img/structure/B1377167.png)

![[4-(Benzyloxy)-3-bromo-5-methoxyphenyl]methanamine hydrochloride](/img/structure/B1377169.png)
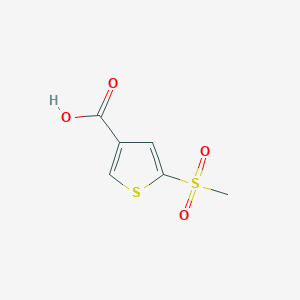
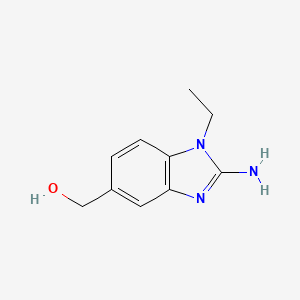

![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-methylpropanoic acid hydrochloride](/img/structure/B1377175.png)

